Ethyl 5-nitro-nicotinate
Overview
Description
Ethyl 5-nitro-nicotinate is a chemical compound with the formula C8H8N2O4 . It is a light yellow solid .
Molecular Structure Analysis
The molecular structure of Ethyl 5-nitro-nicotinate consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C8H8N2O4/c1-2-14-8(11)6-3-7(10(12)13)5-9-4-6/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 5-nitro-nicotinate is a light yellow solid . It has a molecular weight of 196.16 . The compound’s InChI code is 1S/C8H8N2O4/c1-2-14-8(11)6-3-7(10(12)13)5-9-4-6/h3-5H,2H2,1H3 .Scientific Research Applications
Antioxidant and Anti-Aging Applications
Nicotinamide, a derivative of nicotinic acid, has been found to have antioxidant properties and is used in skincare products to control skin aging and pigmentation . Ethyl 5-nitro-nicotinate, being a nicotinic acid derivative, may share similar properties and could potentially be used in the development of skincare products.
Pigmentation Control
Nicotinamide has been found to inhibit the pigmentation process in the skin . Given the structural similarity, Ethyl 5-nitro-nicotinate could potentially be explored for its effects on skin pigmentation.
3. Synthesis of Chiral Saturated Ring Systems Ethyl nicotinate has been used in the enantioselective synthesis of chiral saturated ring systems involving piperidine or cyclohexane . Ethyl 5-nitro-nicotinate, due to its similar structure, might also be used in similar chemical reactions.
Industrial Production of Nicotinic Acid
Ethyl 5-nitro-nicotinate could potentially be used as a starting material in the industrial production of nicotinic acid . Nicotinic acid, also known as niacin, is a form of Vitamin B3 and has various applications in medicine and industry.
Future Directions
While specific future directions for Ethyl 5-nitro-nicotinate are not available, indole derivatives, which are structurally similar, have been found to possess diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Mechanism of Action
Target of Action
Ethyl 5-nitro-nicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of niacin and its derivatives are the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in transmitting signals in the nervous system .
Mode of Action
Nicotine acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors on dopaminergic neurons in the cortico-limbic pathways . Methyl nicotinate, on the other hand, is thought to involve peripheral vasodilation
Biochemical Pathways
Three pathways have been identified: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve a series of enzymatic reactions that break down nicotine into simpler compounds . It’s possible that Ethyl 5-nitro-nicotinate may be metabolized through similar pathways.
Pharmacokinetics
Nicotine is rapidly absorbed and distributed throughout the body . It’s metabolized in the liver and excreted in the urine . The bioavailability of Ethyl 5-nitro-nicotinate could be influenced by similar factors, including absorption rate, distribution pattern, metabolic stability, and excretion rate.
Result of Action
Nicotine stimulates neurons and ultimately blocks synaptic transmission . Methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application
properties
IUPAC Name |
ethyl 5-nitropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-7(10(12)13)5-9-4-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCBVKXZBZVCTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535091 | |
Record name | Ethyl 5-nitropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-nitro-nicotinate | |
CAS RN |
1462-89-1 | |
Record name | 3-Pyridinecarboxylic acid, 5-nitro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1462-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-nitropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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